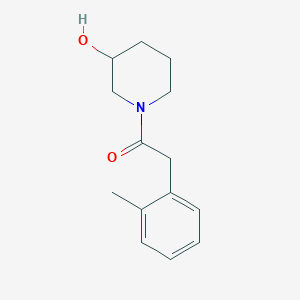
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. EPPM is a piperidine derivative that has been synthesized for its potential use in the treatment of various medical conditions. In
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to inhibit the activity of various enzymes in the brain. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone inhibits the activity of monoamine oxidase-B, acetylcholinesterase, and the reuptake of serotonin and norepinephrine. By inhibiting these enzymes, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of various neurotransmitters in the brain, which can help alleviate the symptoms of various medical conditions.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of dopamine, acetylcholine, serotonin, and norepinephrine, which can help improve cognitive function and alleviate the symptoms of various medical conditions. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory properties, which can help reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments include its high purity and yield, as well as its ability to inhibit the activity of various enzymes in the brain. However, there are also limitations to using (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone in lab experiments. (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone may have side effects that have not been fully characterized.
Future Directions
There are several future directions for the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. One direction is to further explore its potential as a pharmacological agent for the treatment of various medical conditions. Another direction is to study its long-term effects in humans and to better understand its mechanism of action. Additionally, future studies could explore the potential of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone as a neuroprotective agent, as well as its potential as an anti-inflammatory agent. Overall, the study of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has the potential to lead to the development of new treatments for various medical conditions.
Synthesis Methods
The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 4-ethoxyphenylacetic acid with 1,3-dimethyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to hydrolysis to yield (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone. The synthesis of (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been optimized to produce high yields and purity, making it a viable candidate for pharmacological studies.
Scientific Research Applications
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been studied for its potential use in the treatment of various medical conditions, including Parkinson's disease, Alzheimer's disease, and depression. In Parkinson's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is responsible for the degradation of dopamine in the brain. This results in an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. In Alzheimer's disease, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine in the brain. This results in an increase in acetylcholine levels, which can help improve cognitive function. In depression, (4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate the symptoms of depression.
properties
IUPAC Name |
(4-ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-7-5-11(6-8-13)14(17)15-9-3-4-12(16)10-15/h5-8,12,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXAVDHJWWMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)


![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
